
1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione
Vue d'ensemble
Description
1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione is a synthetic compound known for its significant antitumor activity. It belongs to the class of anthracenediones, which are characterized by their anthracene backbone with various functional groups attached. This compound has been studied extensively for its potential use in cancer therapy due to its ability to interfere with DNA replication and repair mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-dihydroxyanthraquinone and N-(2-hydroxypropyl)ethylenediamine.
Reaction Conditions: The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, under reflux conditions. The temperature is maintained around 80-100°C.
Catalysts and Reagents: Common catalysts include acids like hydrochloric acid or sulfuric acid to facilitate the reaction. Reducing agents such as sodium borohydride may also be used to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials and catalysts.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino groups can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Applications De Recherche Scientifique
1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with DNA and its potential to inhibit DNA replication and repair.
Medicine: It has shown promise as an antitumor agent, particularly in the treatment of certain types of cancer.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione involves:
DNA Intercalation: The compound intercalates into the DNA double helix, disrupting the normal structure and function of the DNA.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks and ultimately cell death.
Apoptosis Induction: The compound induces apoptosis (programmed cell death) in cancer cells by activating various cellular pathways.
Comparaison Avec Des Composés Similaires
1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Mitoxantrone: Another anthracenedione with antitumor activity, but with different substituents on the anthracene ring.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action but a different chemical structure.
Daunorubicin: Another anthracycline with structural similarities but different pharmacological properties.
These compounds share some common features, such as DNA intercalation and topoisomerase inhibition, but differ in their specific chemical structures and clinical applications.
Propriétés
Numéro CAS |
70788-93-1 |
|---|---|
Formule moléculaire |
C24H32N4O6 |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
1,4-dihydroxy-5,8-bis[2-(2-hydroxypropylamino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C24H32N4O6/c1-13(29)11-25-7-9-27-15-3-4-16(28-10-8-26-12-14(2)30)20-19(15)23(33)21-17(31)5-6-18(32)22(21)24(20)34/h3-6,13-14,25-32H,7-12H2,1-2H3 |
Clé InChI |
JUYSBXZDJLEGDD-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCCNC1=C2C(=C(C=C1)NCCNCC(C)O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
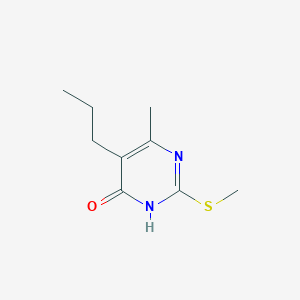
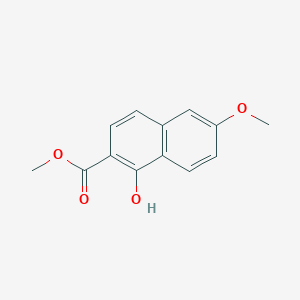
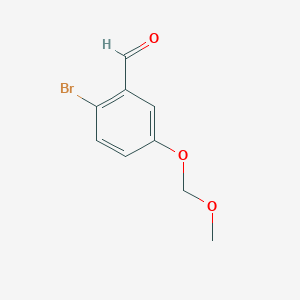
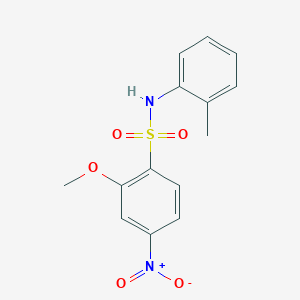
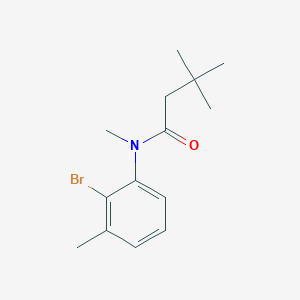
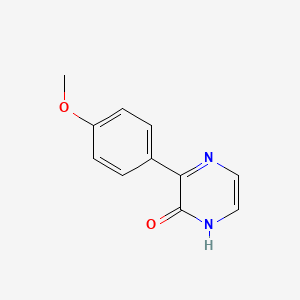
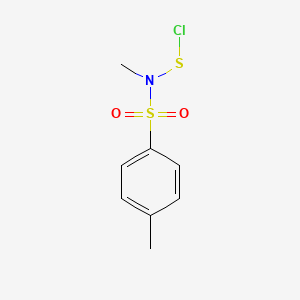
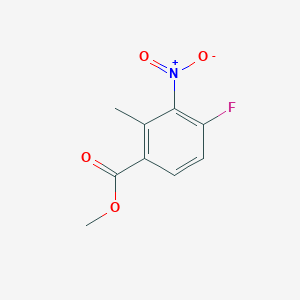
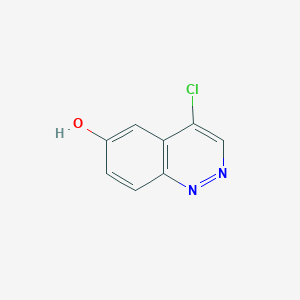
![ethyl [4-methyl-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B8742643.png)
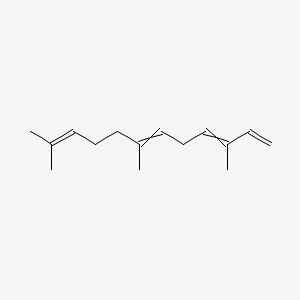
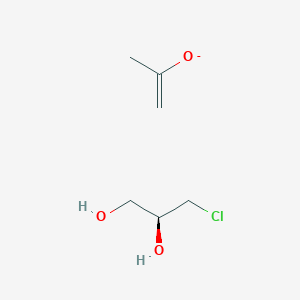
![N-[2-(dimethylamino)ethyl]-5-iodopyridin-2-amine](/img/structure/B8742689.png)

